

Spectroscopic Analysis for the Structural Confirmation of 2-Bromotriphenylene: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromotriphenylene

Cat. No.: B175828

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques to definitively identify **2-Bromotriphenylene** and distinguish it from potential isomers and related compounds.

This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By comparing the spectral features of **2-Bromotriphenylene** with those of a potential isomer, 1-Bromotriphenylene, and the parent compound, Triphenylene, this guide offers a framework for robust structural elucidation. Detailed experimental protocols for each technique are also provided to ensure reproducible and reliable data acquisition.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for the spectroscopic analysis of **2-Bromotriphenylene** and its related compounds. This data is crucial for distinguishing between the different isomers.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Compound	Chemical Shift (δ) of Protons on Brominated Ring	Chemical Shift (δ) of Other Aromatic Protons
2-Bromotriphenylene	~ 7.5 - 8.0 ppm	~ 7.6 - 8.7 ppm
1-Bromotriphenylene	~ 7.4 - 8.2 ppm	~ 7.6 - 8.7 ppm
Triphenylene	N/A	Two signals at ~8.64 and ~7.64 ppm[1]

Table 2: ^{13}C NMR Spectral Data Comparison (Predicted)

Compound	Chemical Shift (δ) of Carbon Bearing Bromine	Chemical Shift (δ) of Other Aromatic Carbons
2-Bromotriphenylene	~ 120 - 125 ppm	~ 123 - 132 ppm
1-Bromotriphenylene	~ 118 - 123 ppm	~ 123 - 133 ppm
Triphenylene	N/A	~ 123.5, 127.3, 128.7 ppm

Table 3: Mass Spectrometry Data Comparison

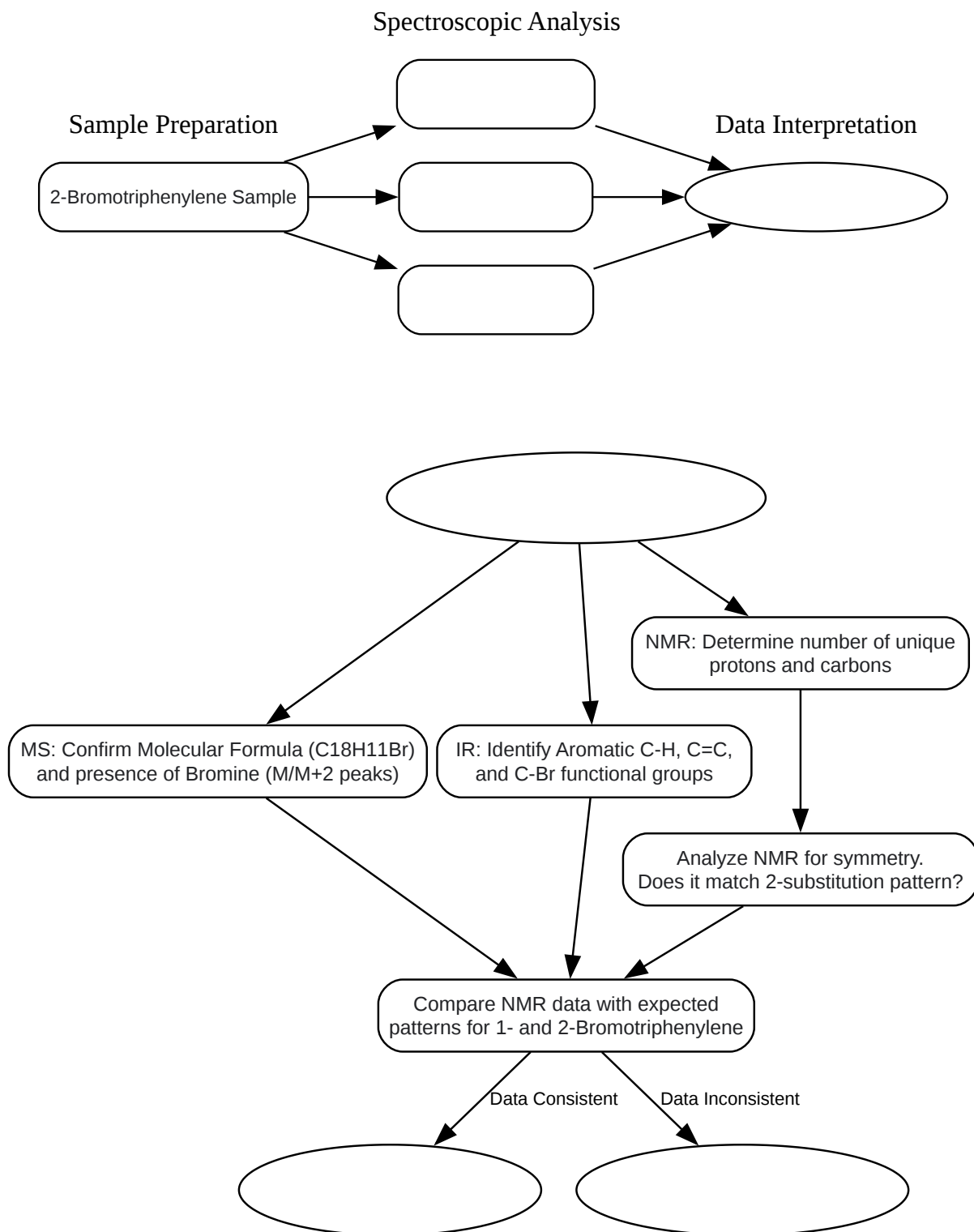
Compound	Molecular Ion (m/z)	Key Fragmentation Ions (m/z)
2-Bromotriphenylene	306/308 (M/M+2)	227 (M-Br), 113.5 ([M-Br] $^{2+}$)
1-Bromotriphenylene	306/308 (M/M+2)	227 (M-Br), 113.5 ([M-Br] $^{2+}$)
Triphenylene	228	226, 114, 113

Table 4: FT-IR Spectral Data Comparison (Characteristic Absorptions)

Compound	Aromatic C-H Stretch (cm ⁻¹)	C=C Aromatic Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)	Out-of-Plane Bending (cm ⁻¹)
2-Bromotriphenylene	~ 3050 - 3100	~ 1600, 1450	~ 500 - 600	~ 750 - 900
1-Bromotriphenylene	~ 3050 - 3100	~ 1600, 1450	~ 500 - 600	~ 750 - 900
Triphenylene	~ 3060	~ 1600, 1480, 1450	N/A	~ 830, 750

Experimental Workflows

To ensure accurate and reproducible data, the following experimental workflows are recommended.



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References

- 1. 19111-87-6|2-Bromotriphenylene|BLD Pharm [bldpharm.com]
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